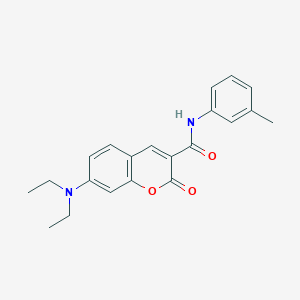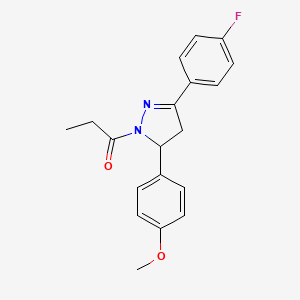![molecular formula C17H20Cl2N2O3 B4136903 2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4136903.png)
2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride
Vue d'ensemble
Description
2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride, also known as ML167, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzyl ether derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Applications De Recherche Scientifique
2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have anti-viral activity against certain viruses, such as dengue virus and Zika virus.
Mécanisme D'action
The mechanism of action of 2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the p53 tumor suppressor pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride have been extensively studied. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to have anti-viral activity against certain viruses, such as dengue virus and Zika virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride in lab experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile tool for scientific research. Additionally, this compound is readily available and can be synthesized in high yield and purity.
One of the limitations of using 2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, there is potential for the development of analogs of this compound with improved solubility and potency.
Propriétés
IUPAC Name |
2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3.ClH/c1-22-16-8-12(6-7-15(16)23-11-17(19)21)9-20-10-13-4-2-3-5-14(13)18;/h2-8,20H,9-11H2,1H3,(H2,19,21);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOSVSIEQWLMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[(2-Chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide](/img/structure/B4136828.png)
![ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-[(5-nitro-2-furoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4136832.png)
![methyl [4-(5-{[(4-methoxyphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate](/img/structure/B4136837.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-(4-tert-butylphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136844.png)
![3-(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile](/img/structure/B4136846.png)
![N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136852.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4136855.png)


![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B4136874.png)
![2-(1-adamantyl)-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4136879.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-(4-tert-butylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136894.png)
![2-amino-7-methyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4136902.png)
![1-[4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4136921.png)